

# Daprodustat for Anemia in Chronic Kidney Disease: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of clinical trials on **Daprodustat**, an oral hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) inhibitor, for the treatment of anemia in patients with chronic kidney disease (CKD). It offers an objective comparison with alternative therapies, supported by quantitative data from multiple studies.

#### **Executive Summary**

**Daprodustat** has emerged as a viable oral alternative to traditional erythropoiesis-stimulating agents (ESAs) for managing anemia in both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patients. Meta-analyses of randomized controlled trials demonstrate that **Daprodustat** is effective in increasing and maintaining hemoglobin levels, with a safety profile that is generally comparable to ESAs. Notably, **Daprodustat** offers a different mechanism of action that involves the regulation of iron metabolism. This guide synthesizes findings on its efficacy and safety compared to ESAs and other HIF-PHI inhibitors.

### Comparison of Daprodustat with Alternative Treatments

The primary alternatives to **Daprodustat** for anemia in CKD include injectable ESAs, such as Epoetin alfa and Darbepoetin alfa, and other oral HIF-PHI inhibitors like Roxadustat and Vadadustat.



Meta-analyses consistently show that **Daprodustat** is non-inferior to recombinant human erythropoietin (rhEPO) in increasing and maintaining hemoglobin levels in both NDD-CKD and DD-CKD patients.[1][2][3] Compared to a placebo, **Daprodustat** significantly increases hemoglobin levels.[1][4]

A key differentiator for **Daprodustat** lies in its effect on iron metabolism. Studies have shown that **Daprodustat** can improve iron availability for erythropoiesis.[5] Specifically, it has been shown to significantly decrease hepcidin and ferritin levels while increasing total iron-binding capacity (TIBC).[2][3][4]

In terms of cardiovascular safety, a critical consideration in the CKD population, meta-analyses have reported no significant difference in the incidence of major adverse cardiovascular events (MACE) between **Daprodustat** and rhEPO.[2] One meta-analysis even suggested a significantly lower incidence of MACE in the DD-CKD subgroup treated with **Daprodustat** compared to rhEPO.[2] The incidence of serious adverse events (SAEs) with **Daprodustat** was found to be comparable to placebo and significantly lower than with rhEPO in one meta-analysis.[1]

When compared with other HIF-PHI inhibitors, network meta-analyses suggest that **Daprodustat**, Roxadustat, and Vadadustat are broadly comparable in terms of efficacy and cardiovascular safety.[6][7] However, some studies indicate that Roxadustat may be more effective at raising hemoglobin levels, while **Daprodustat** may have a better impact on optimizing iron metabolism in DD-CKD patients.[8][9]

#### **Quantitative Data Summary**

The following tables summarize the quantitative data from meta-analyses comparing **Daprodustat** with placebo and rhEPO.

## Table 1: Efficacy of Daprodustat vs. Placebo in CKD Patients with Anemia



| Outcome<br>Measure                | Patient<br>Population | Mean Difference (MD) / Weighted Mean Difference (WMD) [95% CI] | p-value   | Reference |
|-----------------------------------|-----------------------|----------------------------------------------------------------|-----------|-----------|
| Change in<br>Hemoglobin<br>(g/dL) | NDD-CKD               | 1.73 [0.34 to<br>3.12]                                         | 0.01      | [1]       |
| Change in<br>Hemoglobin<br>(g/dL) | DD-CKD                | 1.88 [0.68 to<br>3.09]                                         | 0.002     | [1]       |
| Change in<br>Hemoglobin<br>(g/dL) | CKD (Combined)        | 1.29 [0.96 to<br>1.62]                                         | < 0.00001 | [4]       |
| Change in<br>Transferrin (g/dL)   | CKD (Combined)        | 0.67 [0.45 to<br>0.89]                                         | < 0.00001 | [4]       |
| Change in TIBC<br>(μg/dL)         | CKD (Combined)        | 9.97 [6.07 to<br>13.8]                                         | < 0.00001 | [4]       |
| Change in<br>Hepcidin (µg/L)      | CKD (Combined)        | -76.1 [-91.8 to<br>-60.3]                                      | < 0.00001 | [4]       |
| Change in<br>Ferritin (μg/L)      | CKD (Combined)        | -63.6 [-96.6 to<br>-30.7]                                      | 0.0002    | [4]       |

CI: Confidence Interval; NDD-CKD: Non-Dialysis-Dependent Chronic Kidney Disease; DD-CKD: Dialysis-Dependent Chronic Kidney Disease; TIBC: Total Iron-Binding Capacity.

## Table 2: Efficacy of Daprodustat vs. rhEPO in CKD Patients with Anemia



| Outcome<br>Measure                | Patient<br>Population | Mean<br>Difference<br>(MD) [95% CI] | p-value | Reference |
|-----------------------------------|-----------------------|-------------------------------------|---------|-----------|
| Change in<br>Hemoglobin<br>(g/dL) | NDD-CKD               | 0.05 [-0.49 to<br>0.59]             | 0.86    | [1]       |
| Change in<br>Hemoglobin<br>(g/dL) | DD-CKD                | 0.12 [-0.28 to<br>0.52]             | 0.55    | [1]       |
| Change in<br>Hemoglobin<br>(g/dL) | NDD-CKD               | -0.01 [-0.38 to<br>0.35]            | 0.95    | [2][3]    |
| Change in<br>Hemoglobin<br>(g/dL) | DD-CKD                | 0.10 [-0.13 to<br>0.34]             | 0.50    | [2]       |

CI: Confidence Interval; NDD-CKD: Non-Dialysis-Dependent Chronic Kidney Disease; DD-CKD: Dialysis-Dependent Chronic Kidney Disease.

## Table 3: Safety of Daprodustat vs. Placebo and rhEPO in CKD Patients with Anemia



| Outcome<br>Measure                          | Comparator | Patient<br>Population | Risk Ratio<br>(RR) [95%<br>CI] | p-value | Reference |
|---------------------------------------------|------------|-----------------------|--------------------------------|---------|-----------|
| Serious<br>Adverse<br>Events<br>(SAEs)      | Placebo    | NDD-CKD               | 1.09 [0.26 to<br>4.68]         | 0.91    | [1]       |
| Serious<br>Adverse<br>Events<br>(SAEs)      | Placebo    | DD-CKD                | 0.79 [0.26 to<br>2.43]         | 0.68    | [1]       |
| Serious<br>Adverse<br>Events<br>(SAEs)      | rhEPO      | NDD-CKD               | 0.71 [0.52 to<br>0.97]         | 0.03    | [1]       |
| Serious<br>Adverse<br>Events<br>(SAEs)      | rhEPO      | DD-CKD                | 0.60 [0.42 to<br>0.87]         | 0.007   | [1]       |
| Major Adverse Cardiovascul ar Events (MACE) | rhEPO      | DD-CKD                | 0.89 [0.89 to<br>0.98]         | 0.02    | [2]       |
| Myocardial<br>Infarction (MI)               | rhEPO      | DD-CKD                | 0.74 [0.59 to<br>0.92]         | 0.006   | [2]       |

CI: Confidence Interval; NDD-CKD: Non-Dialysis-Dependent Chronic Kidney Disease; DD-CKD: Dialysis-Dependent Chronic Kidney Disease.

### **Experimental Protocols**



The meta-analyses included in this guide are based on data from multiple randomized controlled trials (RCTs). The general methodology for these meta-analyses involved a systematic search of medical databases such as PubMed, Embase, and the Cochrane Library to identify relevant RCTs.

Inclusion criteria for the individual trials typically included:

- Study Design: Randomized controlled trials.
- Participants: Adult patients with anemia associated with CKD, including both non-dialysis and dialysis-dependent populations.
- Intervention: Daprodustat at various doses.
- Comparator: Placebo or active control (typically recombinant human erythropoietin).
- Outcomes: Efficacy measures (e.g., change in hemoglobin, iron metabolism parameters) and safety measures (e.g., adverse events, serious adverse events, MACE).

Data Extraction and Analysis: Two independent reviewers typically extracted data from the included studies. The primary outcomes of interest were the mean change in hemoglobin from baseline and the incidence of adverse events. For continuous outcomes, the mean difference or weighted mean difference was calculated. For dichotomous outcomes, the risk ratio was calculated. A random-effects model was generally used for pooling the data to account for heterogeneity between studies.

For detailed experimental protocols of the individual clinical trials, it is recommended to consult the publications of the primary studies included in the cited meta-analyses.

# Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: Mechanism of action of **Daprodustat** on the HIF pathway.

#### **Experimental Workflow**





Click to download full resolution via product page

Caption: General workflow for a meta-analysis of clinical trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Evaluating the safety and efficacy of daprodustat for anemia of chronic kidney disease: a meta-analysis of randomized clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Efficacy and Safety of Daprodustat Vs rhEPO for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis and Trial Sequential Analysis [frontiersin.org]
- 4. Effect of daprodustat on anemia in patients with chronic kidney disease: a meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daprodustat for anemia: a 24-week, open-label, randomized controlled trial in participants with chronic kidney disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations Analysis Group [analysisgroup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Daprodustat for Anemia in Chronic Kidney Disease: A Comparative Meta-Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606939#a-meta-analysis-of-clinical-trials-on-daprodustat-for-anemia-in-ckd]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com